molecular formula C8H12N2O B048523 2-(Furan-3-yl)piperazine CAS No. 111781-44-3

2-(Furan-3-yl)piperazine

Cat. No. B048523
Key on ui cas rn: 111781-44-3
M. Wt: 152.19 g/mol
InChI Key: RJDDOGRVRCUSTJ-UHFFFAOYSA-N
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Patent
US05210193

Procedure details

To a solution of 6.25 ml of n-butyl lithium in ether at -78° C., under argon, was added 1.46 g of 3-bromofuran. The reaction was stirred at -78° C. for 30 minutes and then a solution of 1.13 g of N-acetyl-N,-O-dimethylhydroxyamine in ether was added. The mixture was stirred for an additional hour at -78° C., then raised to room temperature and quenched with dilute acid. The mixture was extracted several times with ether. The extracts were combined, dried and evaporated, giving 8.88 g of solid. A solution of this solid in 200 ml of dioxane was added to a mixture of 9.99 g of selenium dioxide, 1.62 ml of water and 200 ml of dioxane, which had been heated at 55° C. until a solution formed. This mixture was refluxed for 4 hours, then cooled and filtered through hydrous magnesium silicate. The filtrate was concentrated and purified by silica gel chromatography, eluting with hexane:ethyl acetate (4:1), giving 5.1 g of solid. To a solution of 4.544 g of this solid in 100 ml of ethanol at.0° C., under argon, was added dropwise a solution of 1.8 g of ethylene diamine in 20 ml of ethanol, followed by 10 ml of dioxane. This mixture was stirred at room temperature for 3-hours, then cooled to 0° C. and 2.42 g of sodium borohydride was added. This mixture was stirred at 0° C. for 2 hours, then quenched with water and evaporated. The residue was recrystallized from dichloromethane, giving 3.35 g of 3-(3-furanyl)piperazine.
[Compound]
Name
solid
Quantity
4.544 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
2.42 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].O1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.[BH4-].[Na+].[CH2:13]([O-])[CH3:14]>C(O)C>[O:8]1[CH:9]=[CH:10][C:6]([CH:1]2[NH:4][CH2:14][CH2:13][NH:3][CH2:2]2)=[CH:7]1 |f:2.3|

Inputs

Step One
Name
solid
Quantity
4.544 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
2.42 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 3-hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
This mixture was stirred at 0° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from dichloromethane

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)C1CNCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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